Home > Products > Building Blocks P19746 > 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one - 909723-04-2

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Catalog Number: EVT-1815448
CAS Number: 909723-04-2
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis involving cyclization reactions: These methods often utilize readily available starting materials and employ various cyclization strategies, such as ring-closing metathesis, intramolecular alkylation, or condensation reactions. []
  • Modifications of existing 2,7-diazaspiro[4.4]nonane scaffolds: Existing derivatives can be further modified through reactions targeting specific functional groups present in the molecule. This approach allows for the systematic exploration of structure-activity relationships and the development of compounds with improved potency or selectivity. [, ]
Molecular Structure Analysis

One study describes the crystal structure of a related compound, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one. In this molecule, both five-membered rings adopt envelope conformations. []

Chemical Reactions Analysis
  • Reductive amination: This reaction enables the installation of diverse amine substituents, offering opportunities for fine-tuning a compound's biological activity. []
Mechanism of Action
  • Ionotropic dependent sodium channel voltage: A study describes a 2,7-diazaspiro[4.4]nonane derivative as a potential modulator of ion channels. []
  • Acetylcholinesterase (AChE) inhibition: Researchers have designed pyrrolidin-2-one derivatives, structurally related to the 2,7-diazaspiro[4.4]nonane scaffold, as potential AChE inhibitors for Alzheimer's disease treatment. []
  • Ghrelin receptor inverse agonism: Researchers have investigated imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor, showcasing the potential of these compounds for treating conditions like alcohol use disorder. []
Applications
  • Medicinal chemistry: These compounds are being investigated for their potential in treating various diseases, including Alzheimer's disease [], alcohol use disorder [], and as modulators of ion channels. []

7-Methyl-2-[4-[3-(trifluoromethoxy)phenyl]-2-pyridyl]-1,7-diazaspiro[4.4]nonan-6-one

    Compound Description: This compound serves as a modulator of voltage-gated sodium channels and is being investigated for potential pharmaceutical applications. []

    Relevance: This compound shares the core 1,7-diazaspiro[4.4]nonane ring system with 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one. The differences lie in the substituents attached to this core structure. While 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one has a benzyl group at the 7-position and a ketone at the 3-position, this compound features a methyl group at the 7-position and a complex substituted pyridyl group at the 2-position. Additionally, the ketone functional group is located at the 6-position in this molecule. Despite these variations, the shared core structure suggests potential similarities in their chemical properties and potential biological activities. []

(5R,7R,8S)-8-Hydroxy-3-(4′-hydroxybenzyl)-7-methyl-2-thioxo-6-oxa-1,3-diazaspiro[4.4]nonan-4-one (Spiroleiferthione A)

    Compound Description: Spiroleiferthione A is a thioketone alkaloid isolated from Moringa oleifera Lam. seeds. It exhibits weak inhibition of nitric oxide production and moderate inhibitory activity against high glucose-induced human renal mesangial cell proliferation. This suggests potential therapeutic uses related to inflammation and diabetic nephropathy. []

    Relevance: Although structurally distinct from 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, Spiroleiferthione A shares a spirocyclic framework. The presence of a spiro[4.4]nonane ring system, despite significant differences in the other ring's composition, suggests potential commonalities in their synthesis or reactivity. Both compounds also feature a benzyl group, albeit with different substitution patterns, further hinting at potential shared chemical characteristics. []

1-(4′-Hydroxybenzyl)-4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione (Oleiferthione A)

    Compound Description: Oleiferthione A, another alkaloid isolated from Moringa oleifera Lam. seeds, is an imidazole-2-thione derivative. Like Spiroleiferthione A, it displays weak inhibition of nitric oxide production, indicating potential anti-inflammatory properties. []

    Relevance: Oleiferthione A, while lacking a spirocyclic structure, shares the 4′-hydroxybenzyl substituent with Spiroleiferthione A. Since Spiroleiferthione A exhibits some structural similarity to 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, the presence of this shared substituent indirectly connects Oleiferthione A. This connection hints at the possibility of these compounds sharing a common biosynthetic origin or exhibiting similar reactivity in certain chemical reactions. []

3-(4-(Benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)

    Compound Description: This compound was identified as a potential acetylcholinesterase (AChE) inhibitor through molecular docking and dynamics simulations. It displayed a high docking score with AChE and was predicted to be a drug-like molecule with good oral absorption and potential CNS activity. []

    Relevance: While not a direct structural analog, 14a shares a significant structural feature with 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one: the presence of a benzyl group. The benzyl group in both compounds suggests potential similarities in their binding affinities to target proteins or their pharmacokinetic properties. Further investigation is needed to ascertain the extent of these similarities. []

7-(2,6-Difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b)

    Compound Description: Similar to 14a, 20b emerged as a potential AChE inhibitor from computational studies, exhibiting favorable docking scores and predicted drug-like properties. []

    Relevance: Like 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, compound 20b features a benzyl group, highlighting a common structural motif. Furthermore, both compounds possess a diazaspiro ring system, although the size and substitution pattern of the rings differ slightly. These shared features suggest that these compounds might exhibit similar binding modes with AChE or other target proteins, warranting further exploration. []

(R)-2-(2-Methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457)

    Compound Description: This compound acts as a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a). Its biotransformation involves metabolism by molybdenum-containing enzymes like aldehyde oxidase and xanthine oxidase, leading to hydroxylated metabolites. []

    Relevance: PF-5190457 shares the presence of a diazaspiro ring system with 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, although PF-5190457 has a smaller 2,7-diazaspiro[3.5]nonane ring system. This structural similarity, despite the difference in ring size and other substituents, suggests that these compounds might share some physicochemical properties or exhibit similar metabolic pathways. []

1-{2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (1) and 1-{2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (2)

    Compound Description: These compounds are ghrelin receptor inverse agonists containing a fused imidazo[2,1-b]thiazole motif. They are prone to bioactivation in the liver, forming reactive metabolites that may raise toxicity concerns. []

    Relevance: These compounds share the 2,7-diazaspiro[3.5]nonane ring system with PF-5190457, highlighting their close structural relationship. Although structurally distinct from 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, the presence of a diazaspiro ring system, albeit with a different ring size, suggests these compounds might offer insights into the structure-activity relationships and potential metabolic liabilities of similar diazaspiro compounds, including 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one. []

2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (3)

    Compound Description: Designed as a safer alternative to compounds 1 and 2, this ghrelin receptor inverse agonist features a 1,2,4-thiadiazole ring replacing the problematic imidazo[2,1-b]thiazole, successfully mitigating the bioactivation risk while retaining desired pharmacological properties. []

    Relevance: This compound, while not directly analogous to 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, provides a valuable case study in structural modification to improve the safety profile of diazaspiro compounds. Understanding how the replacement of the imidazo[2,1-b]thiazole with a 1,2,4-thiadiazole ring in this molecule impacted its metabolic liability could inform potential modifications to 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one or related compounds, especially if similar metabolic concerns arise. []

2-Amino-3-cyano-5(H)-5-oxo-indano[A]pyran-4-spiro-3'-(N'-substitutedindoline-2'-ones) (2a-c)

    Compound Description: This series of compounds represents a novel group of spiroheterocyclic derivatives synthesized from the reaction of 3-dicyanomethylidine-2-oxoindolines with indan-1,3-dione. The biological activity of these compounds is not discussed in the provided abstract. []

    Relevance: While not directly comparable to 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, the 2a-c series exemplifies the diversity of spirocyclic compounds. These compounds highlight the versatility of spirocyclic scaffolds in synthetic chemistry and emphasize the potential for creating diverse chemical libraries based on this structural motif. This underscores the potential for exploring derivatives and analogs of 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one with potentially unique properties. []

2-Amino-3-cyano-5(H)-5-oxo-6,7,8-trihydrobeazo[Z>]pyran-4-spiro-3'-(N'substitutedindoline-2'-ones) (3a-c)

    Compound Description: Similar to the 2a-c series, this group of compounds represents a novel set of spiroheterocyclic derivatives. These compounds are synthesized from the reaction of 3-dicyanomethylidine-2-oxoindolines with cyclohexan-1,3-dione. Their biological activity is not explored in the provided information. []

    Relevance: The 3a-c series further expands the diversity of spirocyclic compounds, showcasing the broad range of structures attainable through modifications of the spirocyclic scaffold. While structurally different from 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, these compounds emphasize the vast chemical space that can be explored by varying the substituents and ring systems attached to the spirocyclic core. This highlights the potential for discovering novel and interesting analogs of 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one with potentially unique biological activities. []

5-Amino-3-benzyl-6-cyano-2,2-diphenylpyrano[2,3-</]thiazolidine-7-spiro-3'-(N-substitutedindoline-2'-ones) (4a-c)

    Compound Description: This series consists of novel spiroheterocyclic derivatives prepared by reacting 3-dicyanomethylidine-2-oxoindolines with 3-benzyl-2,2-diphenylthiazolidin-4-one. The abstract does not provide information on their biological activity. []

    Relevance: Like 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, the 4a-c series incorporates a benzyl substituent within its structure. Although the overall structures differ significantly, the presence of this shared substituent hints at potential commonalities in their synthesis, reactivity, or even some physicochemical properties. []

5-Amino-3-benzyl-6-cyanopyrano[2,3-rf]thiazolidine-2-spiro(cycloalkane)-7-spiro-3'-(N'-substitutedindoline-2'-ones) (5a-c and 6a-c)

    Compound Description: These two series of compounds, 5a-c and 6a-c, represent complex spiroheterocyclic derivatives synthesized from 3-dicyanomethylidine-2-oxoindolines and either 1-thia-4-benzylazaspiro[4.4]nonan-3-one or 1-thia-4-benzylazaspiro[4.5]decan-4-one, respectively. The provided abstract lacks information on their biological activity. []

    Relevance: Similar to 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one, both 5a-c and 6a-c series incorporate a benzyl group within their structures. Additionally, these compounds further exemplify the structural diversity achievable within the realm of spirocyclic compounds. Despite their complexity and the lack of reported biological activity, these compounds highlight the potential for designing and synthesizing a wide range of analogs and derivatives of 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one with potentially unique properties. []

3-Amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles

    Compound Description: No information regarding the properties or activities of this class of compounds is provided. []

    Relevance: This compound class is most structurally similar to the target compound, 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one. They share the core 2,7-diazaspiro[4.4]nonane ring system. This close structural resemblance makes it highly relevant for comparison and understanding structure-activity relationships. Investigating the specific variations within this class and comparing them to 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one could be particularly insightful for understanding the effects of different substituents on the core ring system's properties. []

9-Acetyl-4-cinnamoyl-3-hydroxy-1-(4-methoxyphenyl)-8-methyl-7-phenyl-1,7-diazaspiro[4.4]nonane

    Compound Description: There's no available information regarding the properties or activities of this compound. []

Properties

CAS Number

909723-04-2

Product Name

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonan-8-one

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c17-13-8-14(10-15-13)6-7-16(11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)

InChI Key

WPICAKZZAJHCLQ-UHFFFAOYSA-N

SMILES

C1CN(CC12CC(=O)NC2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC12CC(=O)NC2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.